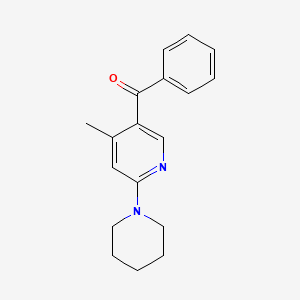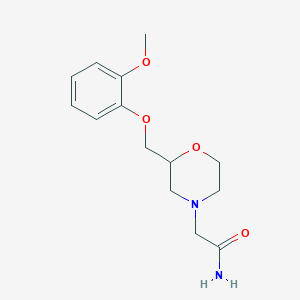
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide is a chemical compound with a molecular weight of 280.32 g/mol . This compound is known for its versatility and is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with formaldehyde and morpholine to form the intermediate compound, which is then reacted with chloroacetamide to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or other strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2-((2-Methoxyphenoxy)methyl)morpholino)acetamide can be compared with other similar compounds, such as:
2-Phenoxyacetamide: This compound shares a similar phenoxyacetamide structure but lacks the morpholino group, which may affect its reactivity and biological activity.
2-(4-Methoxyphenoxy)acetamide: This compound has a methoxy group at the para position, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-18-12-4-2-3-5-13(12)20-10-11-8-16(6-7-19-11)9-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17) |
Clave InChI |
YPTCXPIAAFSIEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2CN(CCO2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


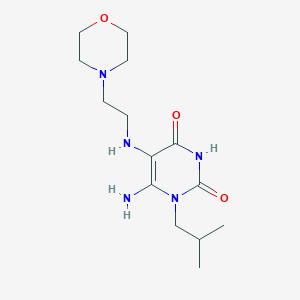
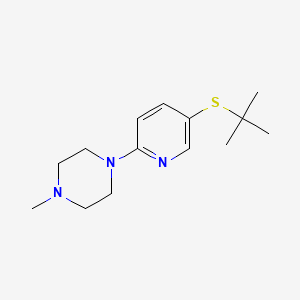
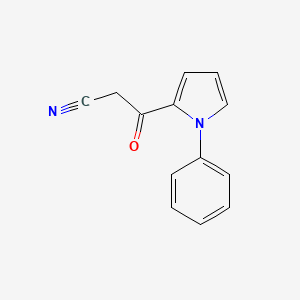
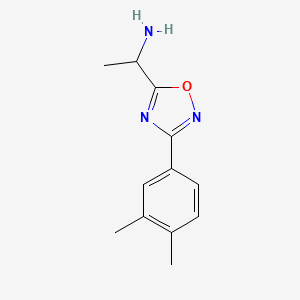
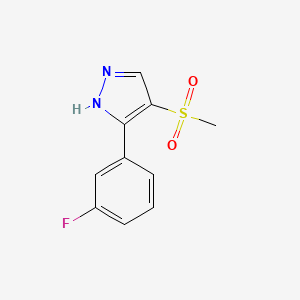

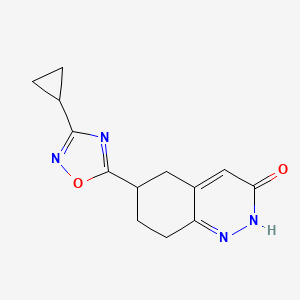
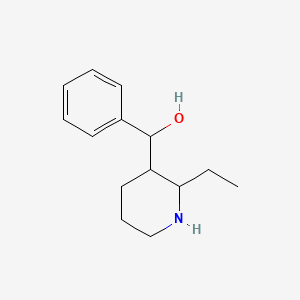
![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)
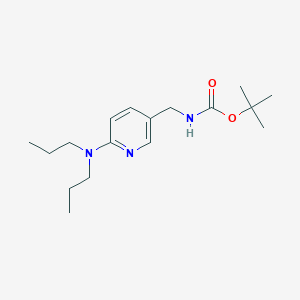
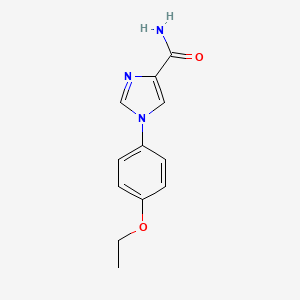
![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)
